Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester
Description
Isovaleric acid (4,7-dimethyl-1,6-octadien-3-yl) ester, also known as linalyl isovalerate (CAS 1118-27-0), is a branched-chain ester derived from the terpene alcohol linalool (3,7-dimethyl-1,6-octadien-3-ol) and isovaleric acid (3-methylbutanoic acid). Its molecular formula is C₁₅H₂₆O₂, with a molecular weight of 238.37 g/mol . The compound features a conjugated diene system and a tertiary alcohol ester group, contributing to its volatility and aromatic properties.
Linalyl isovalerate is widely utilized in the fragrance industry due to its fruity, herbaceous odor profile.
Structure
3D Structure
Properties
Molecular Formula |
C15H26O2 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
4,7-dimethylocta-1,6-dien-3-yl 3-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-7-14(13(6)9-8-11(2)3)17-15(16)10-12(4)5/h7-8,12-14H,1,9-10H2,2-6H3 |
InChI Key |
HEFIQLWSSMNWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OC(C=C)C(C)CC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Direct Esterification
Direct esterification between 4,7-dimethyl-1,6-octadien-3-ol and isovaleric acid is a conventional approach. This method typically employs acid catalysts (e.g., sulfuric acid, Amberlyst 15 resin) to drive equilibrium toward ester formation.
Mechanism :
Protonation of the carbonyl oxygen in isovaleric acid enhances electrophilicity, facilitating nucleophilic attack by the alcohol’s hydroxyl group. The Amberlyst 15 resin provides a high surface area for efficient catalysis.
Anhydride-Based Esterification
Using isovaleric anhydride avoids water generation, improving reaction efficiency. This method is particularly effective for sterically hindered alcohols.
Key Advantage :
Azeotropic distillation with toluene removes acetic acid (or other byproducts), shifting equilibrium toward ester formation. This method minimizes side reactions and is scalable.
Specialized Synthesis Routes
Dimerization and Subsequent Functionalization
Palladium-catalyzed dimerization of butadiene with isovaleric acid derivatives produces unsaturated esters, which are hydrogenated to yield the desired alcohol precursor.
Example :
Enzymatic Esterification
Lipase-catalyzed esterification offers mild conditions and high stereoselectivity.
| Enzyme | Reaction Medium | Temperature | Yield | Source |
|---|---|---|---|---|
| Candida antarctica lipase B | Toluene/acetone (50:50) | 40°C | ~85% |
Advantage :
Enzymatic methods reduce energy costs and avoid harsh acids. However, scalability remains a challenge due to enzyme stability.
Optimization and Yield Considerations
Catalyst Screening
Catalyst choice critically impacts reaction efficiency.
| Catalyst | Yield (%) | Reaction Time (h) | Source |
|---|---|---|---|
| Amberlyst 15 | 79 | 4 | |
| H₂SO₄ | 65 | 8 | |
| Pd(OAc)₂ + anhydride | >90 | 24 |
Observation :
Resin catalysts (e.g., Amberlyst 15) outperform mineral acids in maintaining activity over multiple cycles.
Solvent Selection
Solvent polarity and boiling point influence reaction kinetics.
| Solvent | Boiling Point (°C) | Role | Source |
|---|---|---|---|
| Ethanol | 78.3 | Reactant + azeotrope | |
| Toluene | 110.6 | Azeotrope for byproduct removal | |
| Acetonitrile | 82 | Polar aprotic (catalyst dissolution) |
Challenges and Research Gaps
Alcohol Precursor Availability
The synthesis of 4,7-dimethyl-1,6-octadien-3-ol remains underdeveloped. Current methods rely on dimerization of butadiene, which may introduce regioselectivity issues.
Stereochemical Control
The (Z)- and (E)-isomers of the ester have distinct olfactory properties. Existing methods lack precise control over stereochemistry, necessitating chromatographic separation.
Chemical Reactions Analysis
Types of Reactions
Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Geranyl isovalerate can be oxidized to form geranyl aldehyde or geranic acid.
Reduction: Reduction of the ester yields geraniol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Isovaleric acid esters have been studied for their biological activities, including:
- Antimicrobial Properties : Research has shown that isovaleric acid exhibits antimicrobial activity against various pathogens. This property makes it a candidate for use in food preservation and as a potential therapeutic agent .
- Sedative Effects : Some derivatives of isovaleric acid, such as bromo isovaleryl urea, have been identified as sedatives and hypnotics. This highlights the compound's potential in pharmacology for developing medications targeting sleep disorders .
Therapeutic Applications
Isovaleric acidemia (IVA) is a metabolic disorder linked to deficiencies in leucine metabolism, leading to the accumulation of isovaleryl-CoA and its derivatives. Therapeutic strategies focus on managing this condition through dietary restrictions and supplementation:
- Dietary Management : Patients are advised to limit leucine intake to reduce the accumulation of toxic metabolites. This dietary approach is crucial for preventing metabolic crises associated with IVA .
- Supplementation Therapy : Supplementing with compounds like L-carnitine and glycine helps convert toxic metabolites into non-toxic forms, improving patient outcomes. Studies indicate that L-carnitine may conjugate isovaleric acid more effectively than glycine .
Case Studies
- Clinical Management of Isovaleric Acidemia :
- Antimicrobial Efficacy :
Mechanism of Action
The mechanism by which isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma. Additionally, its antimicrobial properties are believed to be due to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Key Structural Insights :
- Linalyl vs. Geranyl/Neryl Esters : Linalool’s tertiary alcohol (C3-OH) contrasts with geraniol/nerol’s primary alcohol (C1-OH), altering ester stability and metabolic pathways .
- Ester Chain Length : Linalyl isovalerate’s branched isovalerate group enhances lipophilicity compared to linalyl acetate, prolonging its sensory persistence in fragrances .
- Aromatic vs. Aliphatic Esters : Linalyl phenylacetate’s phenyl group increases molecular weight and UV absorption, limiting its use in photostable formulations .
Physical and Chemical Properties
| Property | Linalyl Isovalerate | Linalyl Acetate | Linalyl Phenylacetate | Geranyl Isovalerate |
|---|---|---|---|---|
| Boiling Point (°C) | 270.82 | ~220 (est.) | >300 | ~265 |
| LogP (Octanol-Water) | 4.5 (est.) | 3.2 | 5.1 | 4.7 |
| Vapor Pressure (mmHg, 25°C) | 0.001 | 0.01 | <0.001 | 0.002 |
| Stability | Decomposes on heating to acrid fumes | Stable below 200°C | Sensitive to UV light | Thermally stable |
Key Findings :
- Volatility: Linalyl acetate’s lower molecular weight results in higher volatility, making it suitable for top notes in perfumery, whereas linalyl isovalerate serves as a middle note .
- Thermal Stability : Linalyl isovalerate decomposes at high temperatures, emitting acrid smoke, whereas geranyl isovalerate’s linear structure enhances thermal resilience .
Biological Activity
Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester is a branched-chain fatty acid and an important compound in various biological contexts. Its biological activity has been the subject of numerous studies, highlighting its potential roles in metabolism, antimicrobial properties, and implications for health. This article will explore the biological activity of this compound, supported by relevant data tables and case studies.
Isovaleric acid is characterized by its five-carbon structure with a branched configuration. The ester form, specifically 4,7-dimethyl-1,6-octadien-3-YL ester, is noted for its pleasant aroma and is used in perfumes and flavorings due to its appealing scent profile .
Chemical Structure
| Property | Description |
|---|---|
| Chemical Formula | C15H26O2 |
| Molecular Weight | 242.37 g/mol |
| Boiling Point | Varies with ester form |
| Solubility | Soluble in organic solvents |
Metabolism and Health Implications
Isovaleric acid plays a significant role in human metabolism, particularly concerning the catabolism of leucine. It is a byproduct of branched-chain amino acid metabolism and is associated with isovaleric acidemia , a metabolic disorder resulting from the deficiency of the enzyme isovaleryl-CoA dehydrogenase. This condition leads to an accumulation of isovaleric acid in the blood, causing symptoms such as acidosis and a characteristic body odor .
Case Study: Isovaleric Acidemia
A study conducted on infants diagnosed with isovaleric acidemia revealed that dietary management, including low-protein diets and supplementation with carnitine and glycine, effectively reduced plasma levels of isovaleric acid . This case underscores the importance of monitoring this metabolite in clinical settings.
Antimicrobial Properties
Recent research has indicated that isovaleric acid exhibits antimicrobial activity against various pathogens. In a comparative study of essential oils containing isovaleric compounds, it was found that these esters showed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.
Antimicrobial Activity Data
| Compound | MIC (mg/L) | Target Organism |
|---|---|---|
| Isovaleric Acid Ester | 425 | S. aureus |
| Isovaleric Acid Ester | 343 | S. epidermidis |
This data suggests that the incorporation of isovaleric acid esters into formulations may enhance their effectiveness as antimicrobial agents.
Gastrointestinal Health
Isovaleric acid has been shown to activate protein kinase A (PKA) signaling pathways in colonic tissues, promoting smooth muscle relaxation. This effect could have implications for gastrointestinal motility and overall digestive health .
Study on Colonic Effects
In an animal model, administration of isovaleric acid resulted in increased relaxation of smooth muscle cells in the colon, suggesting potential therapeutic applications for conditions such as irritable bowel syndrome (IBS) where motility issues are prevalent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
